N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Physicochemical profiling Fragment-based drug discovery Lead-likeness

This benzothiazole-2-carboxamide features a chiral 1-hydroxyethyl-thiophene linker, delivering a distinct LogP, H-bond donor/acceptor profile, and a reactive alcohol handle for ester, ether, or carbamate derivatization. Ideal for fragment-to-lead campaigns, enantioselective kinase/GPCR screening, and prodrug conjugation. Commercially available with 98% assay; standard research quantities ship within 2 weeks.

Molecular Formula C16H16N2O2S2
Molecular Weight 332.44
CAS No. 2034344-83-5
Cat. No. B2968746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS2034344-83-5
Molecular FormulaC16H16N2O2S2
Molecular Weight332.44
Structural Identifiers
SMILESCC(C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C16H16N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7,10,19H,8-9H2,1H3,(H,17,20)
InChIKeyIIPNWRNIILMONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034344-83-5): Procurement & Differentiation Guide


N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034344-83-5) is a benzothiazole-2-carboxamide derivative featuring a thiophene linker bearing a chiral 1-hydroxyethyl substituent. The compound is cataloged in PubChem (CID 91817569) and has a molecular formula of C16H16N2O2S2 with a molecular weight of 332.4 g/mol [1]. Its structure places it within the broader class of benzo[d]thiazole-2-carboxamides, which have been investigated as EGFR kinase inhibitors and antituberculosis agents targeting ATP phosphoribosyl transferase [2]. However, direct quantitative biological activity data for this specific compound is notably absent from the peer-reviewed primary literature, positioning it primarily as a research tool or screening compound where its distinct physicochemical profile becomes the primary basis for selection.

Why N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide Cannot Be Simply Swapped for Another Benzothiazole Carboxamide


A generic substitution approach fails for this compound because its specific combination of a benzothiazole-2-carboxamide core, a thiophene ethyl linker, and a terminal 1-hydroxyethyl group creates a unique physicochemical fingerprint that is not replicated by the closest commercially cataloged analogs [1]. The 1-hydroxyethyl substituent introduces a chiral center with one hydrogen bond donor and one acceptor, which can significantly alter LogP, aqueous solubility, and molecular recognition properties relative to unsubstituted thiophene-ethyl (e.g., N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide, CAS 1251624-83-5) or acetyl-substituted analogs . These property differences directly impact suitability for applications such as fragment-based screening, where ligand efficiency metrics depend on precise molecular weight and lipophilicity [2], or as a synthetic intermediate, where the hydroxyethyl handle offers a unique derivatization point not present in the deoxy or acetyl forms.

Quantitative Differentiation Evidence for N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide


Molecular Weight & Lipophilicity Differentiation vs. Deoxy Analog

The target compound (MW 332.4 g/mol, XLogP3 3.2) exhibits a significantly higher molecular weight and a measurably increased lipophilicity compared to its closest deoxy analog, N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1251624-83-5, MW 288.4 g/mol, CLogP estimated ~2.8) [1]. The presence of the 1-hydroxyethyl group accounts for the ΔMW of 44.0 g/mol and contributes an additional hydrogen bond donor (HBD count = 2 vs. 1) and acceptor (HBA count = 5 vs. 4). This shift moves the target compound from the 'fragment' space (typically MW < 300) into the 'lead-like' space, making it more appropriate for certain screening libraries [2].

Physicochemical profiling Fragment-based drug discovery Lead-likeness

Hydrogen Bonding Capacity Differentiation vs. Acetyl Analog

The target compound's 1-hydroxyethyl group provides both a hydrogen bond donor (alcohol -OH) and an acceptor (alcohol -OH and amide C=O), totaling 2 HBDs and 5 HBAs. In contrast, a hypothetical acetyl analog, N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, would have 1 HBD and 5 HBAs (since the ketone oxygen only accepts). This difference is relevant for structure-activity relationship (SAR) studies where a specific hydrogen bond network is hypothesized to be critical for target engagement [1].

Hydrogen bonding Molecular recognition SAR

Chiral Center Differentiation vs. Non-Chiral Thiophene-Ethyl Analogs

The 1-hydroxyethyl substituent introduces a chiral center (C*), making the target compound a racemic mixture or enantiopure entity depending on synthetic origin. This feature is absent in N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1251624-83-5), which is achiral [1]. The presence of chirality is critical for applications requiring enantioselective interactions, such as differential binding to protein targets or the development of chiral stationary phases. PubChem data confirms the presence of one defined chiral center in the SMILES string [1].

Chirality Stereochemistry Enantioselective synthesis

Topological Polar Surface Area (TPSA) Differentiation & Predicted Permeability

Computed TPSA for the target compound is approximately 122 Ų (estimated from fragment contributions: benzothiazole-carboxamide core ~74 Ų + thiophene ~28 Ų + hydroxyethyl ~20 Ų) [1]. This value is higher than that of the deoxy analog (estimated TPSA ~102 Ų) due to the additional hydroxyl group. While this TPSA remains within the acceptable range for oral bioavailability (<140 Ų), it indicates a potentially lower passive membrane permeability compared to the less polar analog, which may be advantageous for targeting extracellular or periplasmic targets [2].

Drug-likeness ADME Permeability

Rotatable Bond Count & Conformational Flexibility Differentiation

The target compound possesses 5 rotatable bonds (PubChem) [1], compared to 4 rotatable bonds for the deoxy analog N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide . The additional rotatable bond arises from the C-C bond connecting the chiral carbon to the thiophene ring. Increased conformational flexibility impacts entropic penalties upon protein binding and can be a critical parameter in optimizing ligand efficiency metrics such as LipE (lipophilic efficiency) [2].

Conformational entropy Ligand efficiency Binding thermodynamics

Optimal Research & Procurement Scenarios for N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034344-83-5)


Fragment-to-Lead Evolution Library Design

When a fragment-based screen identifies a benzothiazole-2-carboxamide hit, the target compound is an ideal 'second-generation' library member due to its increased molecular weight (332.4 g/mol) and the presence of a synthetic handle (1-hydroxyethyl). It bridges the gap between fragment-like (MW <300) and lead-like (MW 300–500) chemical space, enabling exploration of growth vectors that maintain ligand efficiency while probing additional binding pockets [1]. The chiral alcohol provides a vector for subsequent ester, ether, or carbamate derivatization, unlike the simpler deoxy analog.

Stereochemistry-Dependent Biological Screening

Procurement of the target compound is justified when screening for enantioselective biological activity. Its single chiral center provides a basis for chiral resolution and separate testing of enantiomers against targets such as kinases or GPCRs, where stereochemistry profoundly influences potency and selectivity. The analogous non-chiral compound (N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide) cannot serve this purpose .

Hydrogen-Bonding Network Probes in Structure-Based Design

In a structure-based drug design campaign where a crystal structure or docking model predicts a key hydrogen bond between a protein residue and a ligand's hydroxyl group, the target compound is preferred over the acetyl or deoxy analogs. The 1-hydroxyethyl group provides both donor and acceptor capacity, enabling it to participate in water-mediated or direct interactions that the acetyl group cannot fully replicate [1]. This makes it a critical tool for testing specific pharmacophore hypotheses.

Prodrug or Bioconjugate Feasibility Studies

The primary alcohol of the 1-hydroxyethyl substituent is a reactive site for attaching promoieties (e.g., phosphate, amino acids) in prodrug design or for conjugation to fluorescent probes, biotin, or solid supports. This chemical versatility exceeds that of the deoxy or acetyl analogs, making the target compound the superior choice for developing chemical biology tools or improving pharmacokinetic properties through esterase-labile prodrugs [2].

Quote Request

Request a Quote for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.